![molecular formula C13H19BrClNO2 B15160398 3-[(4-Bromobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride CAS No. 676578-41-9](/img/structure/B15160398.png)
3-[(4-Bromobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Bromobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride is an organic compound with the molecular formula C13H19BrClNO2 It is a quaternary ammonium salt that features a bromobenzoyl group attached to a trimethylammonium moiety via a propyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride typically involves the following steps:
Formation of 4-bromobenzoyl chloride: This is achieved by reacting 4-bromobenzoic acid with thionyl chloride or oxalyl chloride under reflux conditions.
Esterification: The 4-bromobenzoyl chloride is then reacted with 3-hydroxy-N,N,N-trimethylpropan-1-aminium chloride in the presence of a base such as pyridine or triethylamine to form the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
3-[(4-Bromobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 4-bromobenzoic acid and 3-hydroxy-N,N,N-trimethylpropan-1-aminium chloride.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly employed.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride may be used depending on the specific reaction.
Major Products Formed
Nucleophilic substitution: Products would vary based on the nucleophile used.
Hydrolysis: 4-bromobenzoic acid and 3-hydroxy-N,N,N-trimethylpropan-1-aminium chloride.
Oxidation and Reduction: Specific products would depend on the reaction conditions and reagents.
科学的研究の応用
3-[(4-Bromobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of ester linkages and quaternary ammonium salts.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent or in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
作用機序
The mechanism by which 3-[(4-Bromobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride exerts its effects depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The bromobenzoyl group can participate in covalent bonding with nucleophilic sites on biomolecules, while the quaternary ammonium group can facilitate interactions with negatively charged cellular components.
類似化合物との比較
Similar Compounds
4-Bromobenzoyl chloride: Shares the bromobenzoyl group but lacks the quaternary ammonium moiety.
N,N,N-Trimethylpropan-1-aminium chloride: Contains the quaternary ammonium group but lacks the bromobenzoyl group.
3-Hydroxy-N,N,N-trimethylpropan-1-aminium chloride: Similar structure but with a hydroxyl group instead of the ester linkage.
Uniqueness
3-[(4-Bromobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride is unique due to the combination of the bromobenzoyl group and the quaternary ammonium moiety, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, distinguishing it from other related compounds.
特性
CAS番号 |
676578-41-9 |
|---|---|
分子式 |
C13H19BrClNO2 |
分子量 |
336.65 g/mol |
IUPAC名 |
3-(4-bromobenzoyl)oxypropyl-trimethylazanium;chloride |
InChI |
InChI=1S/C13H19BrNO2.ClH/c1-15(2,3)9-4-10-17-13(16)11-5-7-12(14)8-6-11;/h5-8H,4,9-10H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
RNAOXMOHBFDXQO-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)CCCOC(=O)C1=CC=C(C=C1)Br.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Undec-10-enoyl)oxy]but-3-ynoic acid](/img/structure/B15160326.png)
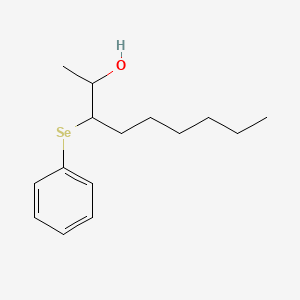
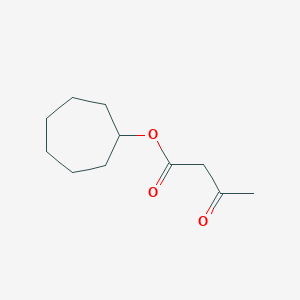


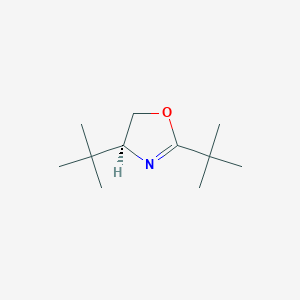
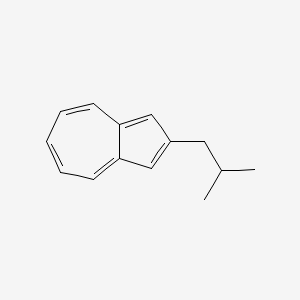
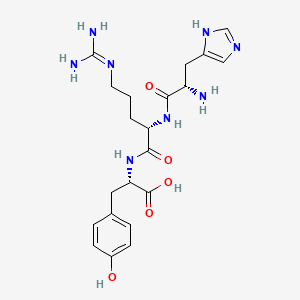
![2-Benzothiazolecarboxamide, 7-nitro-5-[(trifluoromethyl)thio]-, 3-oxide](/img/structure/B15160368.png)
![1-{4-[(Naphthalen-2-yl)oxy]but-2-yn-1-yl}piperidine](/img/structure/B15160376.png)
![2,2-Dimethyl-N-{6-[(thiomorpholin-4-yl)methyl]pyridin-2-yl}propanamide](/img/structure/B15160378.png)
![1,4-Piperazinedipropanamine, N,N'-bis(pyrrolo[1,2-a]quinoxalin-4-yl)-](/img/structure/B15160385.png)
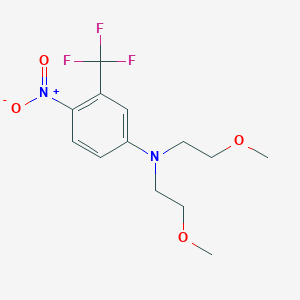
![2,5-Bis{[(thiiran-2-yl)methyl]disulfanyl}-1,4-dithiane](/img/structure/B15160391.png)
